molecular formula C24H16Cl2F2N6O B2474917 4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide CAS No. 874119-56-9

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B2474917
CAS No.: 874119-56-9
M. Wt: 513.33
InChI Key: KZYAHEIPPAPADQ-UHFFFAOYSA-N
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Description

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H16Cl2F2N6O and its molecular weight is 513.33. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

GSK-25 interacts with a variety of biomolecules, including enzymes and proteins. It is selective for ROCK1 over p90 ribosomal S6 kinase 1 (RSK1) and p70 ribosomal S6 kinase (p70S6K), with IC50 values of 398 nM and 1000 nM, respectively . The nature of these interactions involves binding to the active sites of these enzymes, inhibiting their activity and thus influencing biochemical reactions .

Cellular Effects

GSK-25 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit ROCK1 can lead to changes in cell shape, motility, and proliferation .

Molecular Mechanism

GSK-25 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By inhibiting ROCK1, it can affect the phosphorylation state of various downstream targets, leading to changes in cell behavior .

Temporal Effects in Laboratory Settings

Over time, GSK-25 continues to exert its inhibitory effects on ROCK1 in laboratory settings

Dosage Effects in Animal Models

The effects of GSK-25 vary with different dosages in animal models

Metabolic Pathways

GSK-25 is involved in the Rho/ROCK signaling pathway . It interacts with the ROCK1 enzyme, influencing the pathway’s activity. This could potentially affect metabolic flux or metabolite levels, although specific details are not currently available.

Properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-2-(2-chloropyridin-4-yl)-N-(6-fluoro-1H-indazol-5-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2F2N6O/c1-11-21(24(35)32-19-6-13-10-30-34-18(13)9-17(19)28)22(15-3-2-14(25)8-16(15)27)33-23(31-11)12-4-5-29-20(26)7-12/h2-10,22H,1H3,(H,30,34)(H,31,33)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAHEIPPAPADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=CC(=NC=C2)Cl)C3=C(C=C(C=C3)Cl)F)C(=O)NC4=C(C=C5C(=C4)C=NN5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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